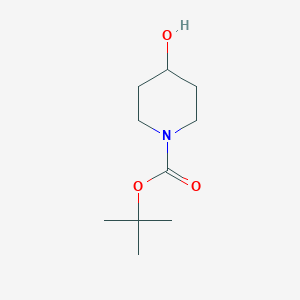

N-Boc-4-hydroxypiperidine

説明

The exact mass of the compound Tert-butyl 4-hydroxypiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLFIKTGRINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Record name | 1-boc-4-piperidinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349203 | |

| Record name | n-boc-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109384-19-2 | |

| Record name | 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109384-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

Introduction

This compound, also known as 1-Boc-4-piperidinol, is a critical building block and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its structure features a piperidine ring with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[4][5] This Boc protection is essential as it deactivates the secondary amine, allowing for selective chemical modifications at the hydroxyl group.[2][6] The compound is a key precursor in the development of various therapeutic agents, including neurologically active compounds, anticancer drugs like Crizotinib, and Bruton's tyrosine kinase (BTK) inhibitors used in lymphoma therapy.[5][7][8]

The synthesis of this compound is most commonly achieved through the protection of the amino group of 4-hydroxypiperidine using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][4][5] This guide provides a detailed overview of this synthesis, including the reaction mechanism, a summary of experimental data, a detailed experimental protocol, and a visual representation of the synthetic pathway.

Core Synthesis Pathway and Mechanism

The fundamental reaction for synthesizing this compound from 4-hydroxypiperidine is a nucleophilic acyl substitution. The nitrogen atom of the secondary amine in 4-hydroxypiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[4] This reaction is typically conducted in the presence of a mild base to neutralize the acidic byproduct, tert-butanol, and to facilitate the reaction.[4]

Figure 1: General reaction scheme for the Boc-protection of 4-hydroxypiperidine.

Data Presentation: Synthesis Parameters

The synthesis of this compound can be performed under various conditions, influencing reaction time, yield, and final product purity. The following table summarizes quantitative data from several cited experimental protocols.

| Starting Material | Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Hydroxypiperidine | (Boc)₂O | K₂CO₃ | Methanol | Reflux | 6-8 | High (not specified) | 99.5 (GC) | [9] |

| 4-Hydroxypiperidine | (Boc)₂O | K₂CO₃ / Triethylamine | Methanol / DCM | 40-60 | 6-12 | 85-92 | ≥98 | [4] |

| 4-Hydroxypiperidine | (Boc)₂O | aq. NaHCO₃ (1M) | Dichloromethane | Not specified | 15 | Quantitative (100) | Not specified | [8][10] |

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound based on common laboratory procedures.[4][9]

Materials and Reagents:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

-

Petroleum Ether (or n-hexane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine.

-

Solvent and Base Addition: Add methanol to the flask to dissolve the starting material. Subsequently, add potassium carbonate to the mixture. A typical molar ratio is 1 equivalent of 4-hydroxypiperidine, 1.1-1.5 equivalents of (Boc)₂O, and 1.5-2.0 equivalents of K₂CO₃.

-

Reagent Addition: At a controlled temperature of approximately 25-30°C, add di-tert-butyl dicarbonate to the stirred suspension.[9]

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65°C for methanol) and maintain for 6 to 8 hours.[4][9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the insoluble potassium carbonate and other salts.

-

Concentration: Concentrate the resulting methanol filtrate under reduced pressure using a rotary evaporator until a viscous oil or solid residue is obtained.[9]

-

Crystallization and Purification: To the residue, add petroleum ether (or n-hexane) and stir. This will induce the crystallization of the product. Cool the mixture in an ice bath or refrigerate to maximize crystal formation.[9]

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield pure this compound. The reported purity for this method is typically high, around 99.5% as determined by Gas Chromatography (GC).[9]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps from reaction setup to the final, purified product.

Figure 2: Step-by-step workflow for the synthesis and purification process.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 109384-19-2 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 7. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 8. This compound | 109384-19-2 [chemicalbook.com]

- 9. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-hydroxypiperidine, also known as tert-butyl 4-hydroxy-1-piperidinecarboxylate, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a hydroxyl group for further synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the piperidine nitrogen, makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, including therapeutic agents for neurological disorders and antitumor compounds.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and visual workflows to aid in laboratory practice.

Core Physicochemical Properties

The physicochemical parameters of this compound are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. These properties have been compiled from various sources and are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |

| Molecular Weight | 201.26 g/mol | [4][5] |

| Appearance | White to off-white or cream crystalline powder | [1][2] |

| Melting Point | 61-65 °C | [5] |

| Boiling Point | 292.3 °C at 760 mmHg | [5] |

| Density | Approximately 1.1 g/cm³ | [6] |

| Flash Point | 130.6 °C | [5] |

| Refractive Index | Approximately 1.496 | [5] |

| Vapor Pressure | ~0.0 mmHg at 25°C | [5] |

Chemical and Pharmacokinetic-Related Properties

| Property | Value | Reference(s) |

| pKa | Predicted: ~14.80 ± 0.20 (for the hydroxyl group) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.61 | [5] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol, and other common organic solvents.[2] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections outline detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Visual Saturation Method

-

Solvent Addition: A known volume (e.g., 1 mL) of the test solvent is added to a vial.

-

Solute Addition: A pre-weighed small amount of this compound is added to the solvent.

-

Equilibration: The mixture is agitated (e.g., vortexed or stirred) at a constant temperature until the solid is fully dissolved or no further dissolution is observed.

-

Incremental Addition: The solute is added in small, weighed increments, with equilibration after each addition.

-

Saturation Point: The process is continued until a slight excess of undissolved solid remains after prolonged agitation.

-

Quantification: The total mass of the dissolved solute is calculated to determine the solubility, typically expressed in mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: OECD 107 Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.

-

Solution Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the stock solution is added to a known volume of water in a separation funnel or vial.

-

Equilibration: The mixture is gently agitated (shaken) at a constant temperature until equilibrium is reached (typically for several hours). Vigorous shaking that could lead to emulsion formation should be avoided.

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Structural Elucidation and Purity Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Methodology: Reverse-Phase HPLC

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[7]

-

Detection: UV detection is suitable due to the presence of the carbonyl group in the Boc moiety. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.

-

¹H NMR: Provides information on the number and chemical environment of the protons. Expected signals include those for the tert-butyl group, the piperidine ring protons, and the hydroxyl proton.

-

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Methodology: Electrospray Ionization (ESI-MS)

-

Ionization: ESI in positive ion mode is typically used, which will generate the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight (expected [M+H]⁺ ≈ 202.15). Further fragmentation (MS/MS) can be induced to confirm the structure by observing characteristic losses, such as the loss of the Boc group or water.

Stability and Storage

To maintain the integrity of this compound, proper storage is essential.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Some suppliers recommend refrigeration (2-8°C) or even storage at -15°C for long-term stability.[5][8]

-

Stability: this compound is generally stable under normal conditions. However, the Boc protecting group is sensitive to strong acids, which will cause its removal. The compound is also incompatible with strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its effective use in drug discovery and development. The provided methodologies and workflows offer a practical framework for researchers to characterize this versatile compound, ensuring its quality and appropriate application in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 109384-19-2 | Benchchem [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound (CAS: 109384-19-2) is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This structure makes it an invaluable intermediate in medicinal chemistry, particularly in the synthesis of neurologically active agents.[1] Its favorable properties, such as stability and compatibility with diverse reaction conditions, make it a preferred choice for chemists.

Chemical Structure:

Solubility Profile

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Chlorinated | Dichloromethane (DCM) | Soluble | [3][4] |

| Chloroform | Soluble | [2][5] | |

| Alcohols | Methanol | Soluble | [4][6] |

| Ethanol | Soluble (≥10 mg/mL) | [3] | |

| Esters | Ethyl Acetate | Soluble | [2][5] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble (≥10 mg/mL) | [3] |

| Aqueous | Water | Poorly Soluble | [3] |

| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | [3] |

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis and purification processes.

Caption: Key factors affecting the solubility of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the following gravimetric method is a reliable and straightforward approach.[2][7] This method determines the concentration of a solute in a saturated solution at a given temperature.[7]

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or watch glasses[2]

-

Pipettes

-

Drying oven or vacuum desiccator

Workflow for Gravimetric Solubility Determination

The following diagram outlines the standard workflow for determining solubility.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration is constant to confirm equilibrium.[7]

-

Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to sediment. Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent) and dispense a clear filtrate into a clean container. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporation dish.[2][7]

-

Record the combined weight of the dish and the solution.[7]

-

Carefully evaporate the solvent by placing the dish in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the solute.[2] Alternatively, use a vacuum desiccator.

-

Continue drying until a constant weight is achieved, indicating all solvent has been removed.[2][7]

-

-

Calculation:

-

Let W₁ be the weight of the empty dish.

-

Let W₂ be the weight of the dish with the filtrate.

-

Let W₃ be the weight of the dish with the dry solute.

-

The mass of the dissolved solute is (W₃ - W₁).

-

The mass of the solvent is (W₂ - W₃).

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent, by using the known volume of the filtrate and the density of the solvent at the experimental temperature.

-

Conclusion

This compound exhibits good solubility in a range of common polar aprotic and protic organic solvents, with poor solubility in water. For applications requiring precise solubility values, the gravimetric method provides a robust and accessible experimental protocol. This guide serves as a foundational resource for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

- 1. Cas 109384-19-2,this compound | lookchem [lookchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. caymanchem.com [caymanchem.com]

- 4. US6921763B2 - Pyrazolopyrimidines as therapeutic agents - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-hydroxypiperidine is a vital intermediate in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its utility stems from the strategic use of the tert-butoxycarbonyl (Boc) group to temporarily block the reactivity of the piperidine nitrogen. This protection allows for selective chemical modifications at other positions of the molecule, such as the 4-hydroxyl group.[3] This guide provides a detailed examination of the Boc protecting group's mechanism of action in the context of 4-hydroxypiperidine, including quantitative data on its installation and removal, detailed experimental protocols, and its role in orthogonal synthesis strategies.

The Boc Protecting Group: Core Principles

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[4] Its popularity is due to its robustness under a wide range of reaction conditions, including exposure to most nucleophiles and bases, while being easily and cleanly removable under mild acidic conditions.[4][5] This acid lability is the cornerstone of its utility, allowing for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups.[6]

In this compound, the Boc group is attached to the nitrogen atom, forming a carbamate. This transformation has several critical effects:

-

Reduces Nucleophilicity: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate, significantly decreasing the nitrogen's nucleophilicity and basicity.

-

Increases Steric Hindrance: The bulky tert-butyl group provides steric shielding around the nitrogen atom, further preventing its participation in undesired reactions.

-

Enhances Solubility: The presence of the Boc group often improves the solubility of the molecule in common organic solvents, facilitating reactions and purification.[3]

Mechanism of N-Boc Protection

The standard method for introducing the Boc group onto the nitrogen of 4-hydroxypiperidine is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc)₂O.[7] The reaction is typically performed in the presence of a base.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of the nitrogen atom in 4-hydroxypiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.

-

Proton Transfer: A base (such as triethylamine, potassium carbonate, or another molecule of 4-hydroxypiperidine) removes the proton from the now-positive nitrogen atom.

-

Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated by the conjugate acid of the base used in the reaction.

Caption: Mechanism of N-Boc Protection of 4-Hydroxypiperidine.

Mechanism of N-Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM).[4][8]

The deprotection mechanism involves the following steps:

-

Protonation: The carbamate oxygen is protonated by the acid, making it a better leaving group.

-

Formation of a Carbocation: The molecule fragments, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas.

-

Final Product: This decarboxylation yields the protonated amine (e.g., the ammonium salt), which can be neutralized in a subsequent workup step to give the free 4-hydroxypiperidine.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 109384-19-2 | Benchchem [benchchem.com]

- 8. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-hydroxypiperidine-1-carboxylate, commonly known as N-Boc-4-hydroxypiperidine, has emerged as a uniquely versatile and indispensable scaffold. Its prevalence in a wide array of clinically successful drugs and investigational compounds underscores its significance in contemporary drug discovery. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its synthesis, applications in constructing diverse pharmacologically active agents, and its impact on their biological activity. We will delve into specific examples, present quantitative biological data, provide detailed experimental protocols, and visualize key synthetic and signaling pathways.

The structural features of this compound, including a protected secondary amine and a strategically positioned hydroxyl group on a saturated heterocyclic ring, offer a powerful combination of synthetic handles for molecular elaboration.[1] The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen.[1] The hydroxyl group at the 4-position serves as a versatile point for introducing a variety of substituents through oxidation, alkylation, or coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide will illuminate how these features are leveraged in the synthesis of drugs targeting a range of therapeutic areas, from oncology to central nervous system disorders.

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread use in drug discovery. Two primary synthetic routes are commonly employed, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone.

Method 1: Boc Protection of 4-Hydroxypiperidine

This is a straightforward and high-yielding method that involves the protection of the secondary amine of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Boc Protection of 4-Hydroxypiperidine

Materials:

-

4-Hydroxypiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or n-hexane

Procedure:

-

To a solution of 4-hydroxypiperidine in methanol or dichloromethane, add the base (potassium carbonate or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a solvent system such as petroleum ether or n-hexane to afford pure this compound as a white to off-white solid.[2]

Method 2: Reduction of N-Boc-4-piperidone

This method involves the reduction of the ketone functionality of commercially available N-Boc-4-piperidone.

Experimental Protocol: Reduction of N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq) or Aluminum isopropoxide (0.3 eq) in isopropanol

-

Methanol (for NaBH₄ reduction) or Toluene (for aluminum isopropoxide reduction)

-

Saturated aqueous ammonium chloride (for NaBH₄ reduction) or 1N HCl (for aluminum isopropoxide reduction)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Heptane

Procedure (using NaBH₄):

-

Dissolve N-Boc-4-piperidone in methanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain this compound.[3]

Procedure (using Aluminum Isopropoxide):

-

Under a nitrogen atmosphere, dissolve N-Boc-4-piperidone, aluminum isopropoxide, and isopropanol in toluene.

-

Heat the mixture to 50 °C and stir for 24 hours.

-

Monitor the reaction by Gas Chromatography (GC).

-

Cool the reaction and quench with 1N HCl.

-

Extract the mixture with toluene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and concentrate under reduced pressure.

-

Recrystallize the crude product from n-heptane and dry under vacuum to obtain this compound.[3]

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the synthesis of a diverse range of therapeutic agents. Its utility spans multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.

Kinase Inhibitors in Oncology

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance solubility, improve pharmacokinetic properties, and provide a key interaction point with the target protein.

Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib is a prime example of a drug whose synthesis utilizes this compound.[4] The piperidine ring serves as a linker, and its derivatization is crucial for the drug's activity.

Caption: Synthetic workflow for a key intermediate in Crizotinib synthesis.

Caption: Simplified ALK/c-Met signaling pathway and the inhibitory action of Crizotinib.

Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib's synthesis also involves a chiral derivative of 4-hydroxypiperidine, highlighting the importance of stereochemistry in drug design.[5]

Caption: The B-cell receptor signaling pathway and the role of BTK, inhibited by Ibrutinib.

GPCR Modulators in CNS Disorders

The 4-hydroxypiperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of various CNS disorders.

Lurasidone (Latuda®): An atypical antipsychotic, Lurasidone incorporates a piperidine moiety derived from a 4-substituted piperidine, which is crucial for its interaction with dopamine D2 and serotonin 5-HT₂A receptors.[6]

Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT₂A receptors, antagonized by Lurasidone.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activity of various compounds derived from or related to the 4-hydroxypiperidine scaffold, illustrating the structure-activity relationships (SAR).

| Compound | Target | IC₅₀ (nM) | Reference |

| ALK/c-Met Inhibitors | |||

| Crizotinib | ALK | 24 | [7] |

| Crizotinib | c-Met | 18 | [7] |

| BTK Inhibitors | |||

| Ibrutinib | BTK | 0.5 | [5] |

| Acalabrutinib | BTK | 5.1 | |

| Dopamine Receptor Ligands | |||

| Lurasidone (Ki) | D₂ Receptor | 1.0 | [6] |

| Haloperidol (Ki) | D₂ Receptor | 1.5 | |

| Risperidone (Ki) | D₂ Receptor | 3.1 | |

| Serotonin Receptor Ligands | |||

| Lurasidone (Ki) | 5-HT₂A Receptor | 0.5 | [6] |

| Risperidone (Ki) | 5-HT₂A Receptor | 0.2 | |

| Ketanserin (Ki) | 5-HT₂A Receptor | 2.1 |

Note: Data is compiled from various sources and should be used for comparative purposes. Assay conditions may vary between studies.

Key Experimental Protocols in Drug Development

The evaluation of compounds derived from this compound relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Workflow for Lead Optimization

Caption: A typical experimental workflow for lead optimization of a compound series.

Kinase Inhibition Assay (Example: ALK Kinase Assay)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

-

Recombinant human ALK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a fluorescently labeled tyrosine-containing peptide)

-

Test compounds (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

384-well plates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the test compound solution or DMSO (for control wells).

-

Add the ALK enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Measure the fluorescence of the phosphorylated substrate using a plate reader. The signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Radioligand Binding Assay (Example: Dopamine D₂ Receptor Binding Assay)

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

-

Cell membranes expressing the human dopamine D₂ receptor

-

Radioligand (e.g., [³H]-Spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Haloperidol)

-

Test compounds

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, test compound, radioligand (at a concentration near its Kd), and cell membranes.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[8]

Conclusion

This compound has solidified its position as a privileged scaffold in drug discovery, offering a robust and versatile platform for the synthesis of a wide range of therapeutic agents. Its strategic use has led to the development of blockbuster drugs and continues to be a focal point in the design of next-generation therapeutics. The ability to readily functionalize both the nitrogen and the 4-position of the piperidine ring provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from this essential building block, equipping researchers and drug development professionals with the knowledge to effectively leverage this compound in their quest for novel and improved medicines.

References

- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 109384-19-2 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-hydroxypiperidine, a commercially available and versatile synthetic intermediate, has emerged as a crucial building block in modern organic chemistry and medicinal chemistry. Its unique bifunctional nature, featuring a sterically accessible hydroxyl group and a protected secondary amine, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors. The strategic incorporation of the piperidine moiety is a common tactic in drug design to enhance physicochemical properties such as solubility and to introduce valuable pharmacophoric interactions. This guide will also explore the relevance of this scaffold in the context of glucocorticoid receptor modulation, a significant area of therapeutic research.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid with good solubility in a range of organic solvents, including methanol, ethanol, and dichloromethane.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Melting Point | 61-65 °C | [3] |

| Appearance | White or off-white solid | [3] |

| Purity | ≥98% (after recrystallization) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5 |

| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch), 2970-2850 (C-H stretch), 1680-1660 (C=O stretch) |

| Mass Spec (ESI-MS) | m/z 202.1 [M+H]⁺ |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the protection of the nitrogen atom of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

4-Hydroxypiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

-

Methanol or Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

To a solution of 4-hydroxypiperidine in methanol or dichloromethane, add the base (potassium carbonate or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Table 3: Representative Synthesis of this compound

| Base | Solvent | Reaction Time | Yield | Purity | Reference(s) |

| K₂CO₃ | Methanol | 6-12 h | 85-92% | ≥98% | [2] |

| Et₃N | Dichloromethane | 12 h | High | N/A |

Key Synthetic Transformations

The versatility of this compound stems from its ability to undergo a variety of chemical transformations at both the hydroxyl group and, after deprotection, the nitrogen atom.

Oxidation to N-Boc-4-piperidone

The hydroxyl group can be readily oxidized to a ketone, yielding N-Boc-4-piperidone, another valuable synthetic intermediate.

Experimental Protocol: Oxidation of this compound

Scheme 2: Oxidation to N-Boc-4-piperidone

Caption: Oxidation of this compound.

Materials:

-

This compound (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

Procedure (using DMP):

-

Dissolve this compound in dichloromethane.

-

Add Dess-Martin periodinane portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford N-Boc-4-piperidone.

Table 4: Oxidation of this compound

| Oxidizing Agent | Solvent | Reaction Time | Yield | Reference(s) |

| DMP | DCM | 1-2 h | >95% | |

| PCC | DCM | 2-4 h | ~90% |

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific substitution of the hydroxyl group with various nucleophiles, leading to a diverse range of functionalized piperidines.

Experimental Protocol: General Mitsunobu Reaction

Scheme 3: Mitsunobu Reaction

Caption: General Mitsunobu Reaction with this compound.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., phenol, phthalimide, hydrazoic acid) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound, the nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Table 5: Mitsunobu Reaction with Various Nucleophiles

| Nucleophile | Product | Typical Yield |

| Phenol | N-Boc-4-phenoxypiperidine | 70-90% |

| Phthalimide | N-Boc-4-(phthalimido)piperidine | 80-95% |

| Hydrazoic acid (HN₃) | N-Boc-4-azidopiperidine | 75-90% |

Suzuki Coupling

While this compound itself is not directly used in Suzuki couplings, it serves as a precursor to derivatives that are. For instance, conversion of the hydroxyl group to a triflate or a nonaflate allows for subsequent palladium-catalyzed cross-coupling reactions with boronic acids.

Experimental Workflow: Suzuki Coupling of a Piperidine Derivative

Caption: Workflow for a Suzuki coupling reaction.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into drug candidates can improve their pharmacokinetic and pharmacodynamic properties.

Synthesis of Crizotinib

Crizotinib is an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used to treat non-small cell lung cancer. The synthesis of Crizotinib utilizes a derivative of this compound.

Synthesis of Lurasidone

Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The piperidine moiety, derived from this compound, is a crucial part of its structure.

Relevance to Glucocorticoid Receptor Signaling

Derivatives of this compound have been explored in the development of glucocorticoid receptor (GR) antagonists. The glucocorticoid signaling pathway plays a critical role in inflammation, metabolism, and the stress response. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and neurodegenerative diseases like Alzheimer's.[4][5]

The classical GR signaling pathway involves the binding of glucocorticoids to the cytoplasmic GR, leading to its translocation to the nucleus and subsequent regulation of gene expression.[6] GR antagonists can block these effects and are of significant therapeutic interest.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

Conclusion

This compound has solidified its position as an indispensable tool in the arsenal of synthetic and medicinal chemists. Its predictable reactivity, commercial availability, and the ease with which it can be transformed into a multitude of functionalized piperidine derivatives make it a highly valuable building block. The applications highlighted in this guide, from fundamental organic transformations to the synthesis of complex drug molecules and probes for intricate biological pathways, underscore its broad utility. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of this compound is set to play an even more prominent role in the future of drug discovery and development.

References

[2] Benchchem, this compound | 109384-19-2. [3] The Crucial Role of this compound in Modern Drug Synthesis. [1] this compound: A Versatile Building Block in Organic Synthesis. [6] Glucocorticoid receptor signaling in health and disease - PMC. [7] How to Prepare this compound? - FAQ - Guidechem. [4] Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression. [5] Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression - PMC.

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

N-Boc-4-hydroxypiperidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate) is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its stability is a critical parameter that can influence the quality, purity, and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data and established principles of chemical stability.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The compound is a white to off-white solid and should be stored in a cool, dry, and well-ventilated area.[1] To prevent degradation from moisture and atmospheric contaminants, it is imperative to keep the container tightly sealed.[1][2] While some suppliers recommend storage at room temperature, others suggest refrigeration at 2-8°C for long-term preservation.[3] It is also advised to store the compound under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or Refrigerated (2-8°C) | Minimizes thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |

| Container | Tightly sealed, light-resistant | Protects from moisture, air, and light. |

| Environment | Dry, well-ventilated area | Prevents hydrolysis and accumulation of vapors. |

| Incompatibilities | Strong oxidizing agents | Avoids vigorous and potentially hazardous reactions. |

Chemical Stability and Potential Degradation Pathways

This compound is generally considered stable under normal storage conditions.[2][4] However, like any organic molecule, it is susceptible to degradation under specific environmental stresses. The primary sites for potential degradation are the tert-butoxycarbonyl (Boc) protecting group and the secondary alcohol at the 4-position of the piperidine ring.

Hydrolytic Stability

The Boc group is known to be labile under acidic conditions.[5] In the presence of strong acids, the carbamate can be cleaved to yield 4-hydroxypiperidine, carbon dioxide, and tert-butanol. Conversely, the Boc group is generally stable to basic conditions and most nucleophiles.[6] The piperidine ring itself is a stable saturated heterocycle.

Thermal Stability

Oxidative Stability

As with many organic compounds, this compound is incompatible with strong oxidizing agents.[2][4] Oxidation of the secondary alcohol at the 4-position could lead to the formation of the corresponding ketone, N-Boc-4-piperidone.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While specific photostability studies on this compound are not widely published, it is prudent to protect the compound from light during storage and handling.

A logical workflow for assessing the stability of this compound would involve subjecting the compound to forced degradation studies under various stress conditions.

Caption: A general workflow for conducting forced degradation studies on this compound.

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on High-Performance Liquid Chromatography (HPLC) can be outlined. Such a method is crucial for separating the intact compound from its potential degradation products.

Proposed Stability-Indicating HPLC Method Development

A reverse-phase HPLC method would be the most common approach for analyzing the stability of this compound.

Table 2: Example HPLC Method Parameters for Stability Testing

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, gradually increase to elute potential degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Protocol for Forced Degradation Studies

The following are generalized protocols for stress testing, which should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and monitor the degradation over time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 60°C). Dissolve samples taken at different time points for HPLC analysis.

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

The following diagram illustrates a potential degradation pathway under acidic conditions.

Caption: A simplified representation of the acid-catalyzed deprotection of this compound.

Purity and Analytical Profiling

The purity of this compound is typically assessed using a combination of analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

| Technique | Purpose |

| HPLC | Quantifies the main compound and separates impurities.[8] |

| GC | Assesses the presence of volatile impurities. |

| NMR (¹H, ¹³C) | Confirms the chemical structure and detects impurities with different proton or carbon environments. |

| Mass Spectrometry | Confirms the molecular weight and helps in the identification of unknown impurities. |

| Melting Point | A sharp melting range (typically 61-65°C) indicates high purity.[3] |

Conclusion

This compound is a stable compound under recommended storage conditions. However, its susceptibility to acid-catalyzed hydrolysis and potential for thermal and oxidative degradation necessitate careful handling and storage. For drug development professionals, conducting thorough forced degradation studies is crucial to understand its stability profile and to develop validated stability-indicating analytical methods. This will ensure the quality and reliability of this important pharmaceutical intermediate throughout the drug development lifecycle.

References

- 1. ijtrd.com [ijtrd.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

N-Boc-4-hydroxypiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features, including a Boc-protected amine and a reactive hydroxyl group, make it an exceptionally versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk manufacturing needs. The typical purity of commercially available this compound is high, often exceeding 97-98%, ensuring its suitability for sensitive synthetic applications.[1] The compound is generally supplied as a white to off-white crystalline powder with a melting point in the range of 60-65 °C.[1][2]

For researchers and procurement managers, selecting a reliable supplier is crucial for ensuring the quality and consistency of this key starting material. The following table summarizes a selection of notable suppliers and the typical specifications of their this compound products.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | ≥97% (GC) | 5g, 25g, 100g | Also available through Fisher Scientific. |

| Chem-Impex | ≥99% (Assay) | Gram to kilogram scale | Offers high-purity grades for demanding applications. |

| Sam Fine O Chem Limited | 98% | 1kg, 5kg, 10kg, 25kg | Indian manufacturer. |

| SYNARTIS PHARMA PVT LTD | 98% | 1kg, 5kg, 10kg, 25kg, 1 MT | Indian trader. |

| TAIYUAN RHF CO.,LTD. | 98%; 99% | 1g to 1kg | Chinese supplier. |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | 5g, 25g | Chinese supplier. |

Physicochemical Properties and Purity Analysis

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value |

| CAS Number | 109384-19-2 |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 60-65 °C[1][2] |

| Boiling Point | 292.3 °C at 760 mmHg[2] |

| Density | 1.107 g/cm³[2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

The purity of this compound is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed to quantify the compound and identify any impurities.

Representative HPLC Purity Analysis Protocol

A reverse-phase HPLC method can be utilized for the purity assessment of this compound. The following is a general protocol that can be adapted as needed:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Experimental Protocols: Synthesis of this compound

There are two primary synthetic routes to this compound: the reduction of N-Boc-4-piperidone and the Boc-protection of 4-hydroxypiperidine.[4] The latter is often preferred for its operational simplicity and high yield.

Detailed Laboratory Protocol: Synthesis from 4-Hydroxypiperidine

This protocol details the synthesis of this compound via the protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride).

Materials and Equipment:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Methanol or Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) in methanol or dichloromethane.

-

Addition of Base: Add potassium carbonate or sodium bicarbonate (1.5-2 equivalents) to the solution.

-

Addition of Boc-Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator. Take up the residue in dichloromethane and water.

-

If dichloromethane was used as the solvent, wash the reaction mixture with water.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system like n-hexane or petroleum ether if necessary.[5]

The following diagram illustrates the general workflow for this synthesis:

References

Methodological & Application

The Versatility of N-Boc-4-hydroxypiperidine in the Synthesis of Neurologically Active Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-4-hydroxypiperidine (N-Boc-4-hydroxypiperidine) has emerged as a critical and versatile building block in medicinal chemistry, particularly in the development of novel neurologically active agents. Its rigid piperidine core is a common motif in many central nervous system (CNS) drugs, and the presence of a protected amine and a hydroxyl group at the 4-position offers synthetic handles for facile diversification and the introduction of desired pharmacophoric features. This document provides detailed application notes and experimental protocols for the synthesis of several classes of neurologically active compounds derived from this compound, including dopamine D4 receptor antagonists, histamine H3 receptor antagonists, and agents with potential therapeutic value in Alzheimer's disease.

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias. This compound serves as a key scaffold for the synthesis of potent and selective D4 receptor antagonists.

Quantitative Data Summary

| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Selectivity vs. D3R | Reference |

| 12c | σ1 / D4 | 0.7 (σ1), 860 (D4) | - | - | [1] |

| 13d | σ1 / D4 | - | Lost selectivity | Lost selectivity | [1] |

| 24 | D4R | High | High | High | [2][3] |

| 29 | D4R | High | - | - | [2][3] |

| 14a | D4R | 0.3 | >2000-fold | >2000-fold | [4][5] |

Experimental Protocol: Synthesis of a Benzyloxypiperidine-based D4 Receptor Antagonist

This protocol is adapted from the general procedures described for the synthesis of 4-benzyloxypiperidine scaffolds.[6]

Step 1: Benzylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add the desired benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-4-benzyloxypiperidine.

Step 2: Boc Deprotection

-

Dissolve the N-Boc-4-benzyloxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-benzyloxypiperidine.

Step 3: N-Alkylation or Reductive Amination

-

Method A: N-Alkylation

-

To a solution of 4-benzyloxypiperidine (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃, 2.0 eq) and the desired benzyl bromide (1.1 eq).

-

Stir the mixture at room temperature for 16-24 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the final product.

-

-

Method B: Reductive Amination

-

To a solution of 4-benzyloxypiperidine (1.0 eq) and the desired aldehyde (ArCHO, 1.1 eq) in DCM, add triethylamine (Et₃N, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

-

Signaling Pathway

Dopamine D4 Receptor Antagonist Synthesis and Mechanism

Application in the Synthesis of Histamine H3 Receptor Antagonists

Histamine H3 receptors are primarily expressed in the CNS and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.[7][8] The 4-hydroxypiperidine moiety is a key structural feature in many non-imidazole H3 receptor antagonists.

Quantitative Data Summary

| Compound ID | Target | Binding Affinity (pKi / IC50) | Functional Activity (pA2) | Reference |

| ADS003 | H3R | - | 8.47 | [9] |

| ADS009 | H3R | - | 7.79 | [9] |

| ADS031 | H3R / AChE | 12.5 nM (hH3R) / 1.537 µM (AChE) | - | [10][11] |

| ADS021 | H3R / BuChE | - / 0.559 µM (eqBuChE) | - | [10][11] |

Experimental Protocol: Synthesis of a 4-Oxypiperidine-based H3 Receptor Antagonist

This protocol is adapted from the general procedures described for the synthesis of 4-oxypiperidine ethers.[11]

Step 1: Mitsunobu Reaction

-

To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq), tert-butyl (4-hydroxyphenyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired ether.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Stir the mixture at room temperature for 4-6 hours.

-

Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the final product.

Signaling Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 9. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-4-hydroxypiperidine in Suzuki and Other Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals